molecular formula C19H21NO3 B11798171 Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B11798171
M. Wt: 311.4 g/mol
InChI Key: QJAALYVVQQJRBY-UHFFFAOYSA-N
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Description

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure includes a benzyl group, a methoxyphenyl group, and a pyrrolidine ring, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(4-methoxyphenyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and efficiency, including the use of automated reactors and continuous flow systems. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
  • Benzyl 2-(4-chlorophenyl)pyrrolidine-1-carboxylate
  • Benzyl 2-(4-fluorophenyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy and selectivity in its applications.

Biological Activity

Benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a cholinesterase inhibitor and for its antidepressant and analgesic properties. This article provides a detailed overview of the compound's biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C19H21NO3 and a molar mass of approximately 311.38 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a 4-methoxyphenyl group, contributing to its unique biological activity profile.

Cholinesterase Inhibition

Recent studies have focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of neurotransmitters.

  • Inhibition Potency : Research indicates that various derivatives of pyrrolidine-1-carboxylates exhibit moderate inhibitory effects against AChE, with some compounds showing IC50 values comparable to established inhibitors like rivastigmine. For instance, benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate demonstrated an IC50 of 27.38 μM against BChE, indicating significant potential for treating conditions like Alzheimer's disease .

Antidepressant Activity

Pyrrolidine derivatives, including this compound, have been studied for their antidepressant effects. The structural characteristics of these compounds suggest they may interact with neurotransmitter systems involved in mood regulation.

  • Mechanism of Action : The antidepressant activity is hypothesized to arise from modulation of serotonin and norepinephrine levels in the brain, although specific studies on this compound are still limited .

Analgesic Properties

The analgesic potential of this compound has also been noted in preliminary studies. The compound's structural attributes may contribute to pain relief mechanisms through interaction with cannabinoid receptors.

Study on Cholinesterase Inhibition

A systematic investigation into proline-based carbamates revealed that modifications at the 3′-/4′-positions of the phenyl ring significantly influenced inhibitory potency against AChE and BChE. The study utilized molecular docking to predict binding affinities and elucidated structure-activity relationships (SAR) .

Compound NameIC50 (μM) AChEIC50 (μM) BChESelectivity
Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate46.3527.38High
Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate46.3528.21Moderate

Antidepressant Activity Assessment

While direct studies on this compound's antidepressant effects are scarce, related pyrrolidine compounds have shown promise in preclinical models. These findings suggest that further exploration could yield valuable insights into their therapeutic potential .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H21NO3/c1-22-17-11-9-16(10-12-17)18-8-5-13-20(18)19(21)23-14-15-6-3-2-4-7-15/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3

InChI Key

QJAALYVVQQJRBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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